4-Propoxypyrimidine-2-thiol vs. 4-Ethoxypyrimidine-2-thiol: Quantified Lipophilicity (XLogP3-AA) Advantage for Enhanced Membrane Permeability Prediction
The predicted lipophilicity of 4-propoxypyrimidine-2-thiol is substantially higher than that of its closest commercially available lower homolog, 4-ethoxypyrimidine-2-thiol. This difference is a primary driver of differential cellular uptake and tissue distribution. The target compound has a computed XLogP3-AA value of 1 [1], which is 0.6 log units greater than the 0.4 value for the 4-ethoxy analog [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 (Computed by XLogP3 3.0) |
| Comparator Or Baseline | 4-Ethoxypyrimidine-2-thiol: 0.4 |
| Quantified Difference | 0.6 log units higher |
| Conditions | In silico prediction models based on atomic contributions |
Why This Matters
A difference of 0.6 log units in XLogP3-AA can translate to a significantly increased likelihood of passive membrane permeability and central nervous system (CNS) penetration, making this compound a distinct candidate for assays requiring higher cellular uptake.
- [1] PubChem. (2025). 4-Propoxypyrimidine-2-thiol. PubChem CID 4119038. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 4-Ethoxypyrimidine-2-thiol. PubChem CID 21478913. National Center for Biotechnology Information. View Source
